molecular formula C12H9NO3 B11893366 7-methoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile

7-methoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile

Cat. No.: B11893366
M. Wt: 215.20 g/mol
InChI Key: YYAKGXUWXSELJZ-UHFFFAOYSA-N
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Description

7-Methoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile is a compound belonging to the class of 2-oxo-2H-chromene derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a chromene core with a methoxy group at the 7th position, a methyl group at the 4th position, and a cyano group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile can be achieved through various methods. One common approach involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication. This method provides high yields and is considered environmentally friendly .

Another method involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate or malononitrile in the presence of reagents such as piperidine, NaOEt/EtOH, AcOH/AcONH4 in benzene, or basic Al2O3 under grinding conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. Green synthesis methods, such as those using dual-frequency ultrasonication, are preferred due to their reduced environmental footprint .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 2-oxo-2H-chromene derivatives such as:

Uniqueness

7-Methoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxy group at the 7th position and the cyano group at the 3rd position enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

7-methoxy-4-methyl-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C12H9NO3/c1-7-9-4-3-8(15-2)5-11(9)16-12(14)10(7)6-13/h3-5H,1-2H3

InChI Key

YYAKGXUWXSELJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C#N

Origin of Product

United States

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